molecular formula C12H16N2O2 B1377839 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1375208-96-0

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1377839
CAS No.: 1375208-96-0
M. Wt: 220.27 g/mol
InChI Key: VRQXDMHDNLLYPY-UHFFFAOYSA-N
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Description

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CID 72040509) is a research chemical with the molecular formula C12H16N2O2 . This benzoxazine derivative is part of a class of compounds studied for their potential as CB2 cannabinoid receptor agonists, making them relevant for investigating new approaches to managing chronic pain and inflammatory pathologies . The compound features a benzoxazin-3-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Its structure includes a 1,4-benzoxazin-3-one ring system substituted at the 2-position with an ethyl group and at the 7-position with a 1-aminoethyl group . As a Mannich base derivative, its aminomethyl function could potentially enhance its hydrophilic properties for improved drug delivery . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

7-(1-aminoethyl)-2-ethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-10-12(15)14-9-5-4-8(7(2)13)6-11(9)16-10/h4-7,10H,3,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXDMHDNLLYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375208-96-0
Record name 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an ortho-aminophenol derivative and an appropriate aldehyde or ketone can lead to the formation of the benzoxazine ring. Catalysts such as acids or bases may be employed to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound’s reactivity makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.

    Biology: Its potential biological activity has led to investigations into its use as a pharmacological agent, particularly in the development of new drugs.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound’s unique properties may be harnessed in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Source
7-(1-Aminoethyl)-2-ethyl 2-Ethyl, 7-(1-aminoethyl) C₁₂H₁₆N₂O₂ 220.27 Building block; potential anticancer
DIMBOA 2-Hydroxy, 7-methoxy C₉H₉NO₄ 195.17 Natural phytotoxin, antifungal
BONC-001 2-Hydroxy C₈H₇NO₂ 149.15 Human topoisomerase I inhibitor
BONC-013 2-Ethyl, 6-chloro, 4-methyl C₁₂H₁₂ClNO₃ 253.68 Topoisomerase I poison
7-Bromo-3,4-dihydro-2H-... 7-Bromo C₈H₆BrNO₂ 228.05 Intermediate for drug synthesis
7-Amino-4-ethyl-3,4-dihydro-2H-... 4-Ethyl, 7-amino C₁₀H₁₂N₂O₂ 192.21 Unspecified biological screening

Key Research Findings

Anticancer Potential

  • Topoisomerase I Inhibition: Derivatives like BONC-001 and BONC-013 exhibit strong inhibitory activity against human DNA topoisomerase I (IC₅₀ values in low micromolar range), a critical target in cancer therapy. The 1-aminoethyl group in 7-(1-aminoethyl)-2-ethyl-... may enhance DNA binding affinity due to its basic amino group, analogous to BONC-001 .
  • SAR Insights : Ethyl or methyl substitutions at position 2 (e.g., BONC-013) improve metabolic stability compared to hydroxylated analogs like DIMBOA .

Anti-inflammatory and Antioxidant Activity

  • Chalcone-derived oxazines with amino or methoxy groups (e.g., DIMBOA) show anti-inflammatory effects by suppressing pro-inflammatory cytokines .

Biological Activity

Overview

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound characterized by its benzoxazine core structure. Its unique molecular composition, featuring both amino and ethyl groups, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1375208-96-0
  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may influence various cellular pathways by binding to these targets, leading to alterations in cellular signaling and function.

Target Interactions:

  • Enzymes : Potential inhibition or activation of enzyme activity.
  • Receptors : Modulation of receptor-mediated signaling pathways.

Anticonvulsant Activity

Research indicates that derivatives of benzoxazine compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds can be evaluated using the maximal electroshock test (MES test) to assess their efficacy in preventing seizures.

CompoundED50 (mg/kg)Protective Index
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one31.77.2

The protective index (PI) is calculated as PI=TD50ED50PI=\frac{TD_{50}}{ED_{50}}, where TD50TD_{50} is the toxic dose for 50% of the population tested.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that benzoxazine derivatives can exhibit significant antibacterial and antifungal activities against various pathogens.

PathogenMIC (µg/mL)Activity
Staphylococcus aureus0.0039 - 0.025Strong
Escherichia coli0.0039 - 0.025Strong
Candida albicans16.69 - 78.23Moderate to strong

Comparative Analysis with Similar Compounds

When compared to other benzoxazine derivatives, this compound exhibits distinct biological profiles due to its unique substitution pattern:

Compound NameStructure FeaturesNotable Activity
7-(1-aminoethyl)-1,4-dihydro-4-oxoquinolineSimilar heterocyclic structureAnticonvulsant
7-(1-aminoethyl)-1-pyrrolidinyl-1,4-dihydro-4-oxoquinolineContains a pyrrolidine moietyAntimicrobial

Case Studies

A notable study on related benzoxazine derivatives focused on their synthesis and biological evaluation for anticonvulsant activity. The study utilized various animal models to assess efficacy and toxicity profiles:

  • Synthesis Method : Cyclization of ortho-amino phenols with aldehydes.
  • Biological Evaluation : Conducted using MES tests and neurotoxicity assessments.
  • Results : Identified lead compounds with significant anticonvulsant effects and favorable safety profiles.

Q & A

Basic: What are the established synthetic routes for 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and what key intermediates are involved?

The synthesis of benzoxazin-3-one derivatives typically involves condensation reactions of o-aminobenzyl alcohol or o-hydroxybenzylamine with aldehydes/ketones . For introducing the 1-aminoethyl group, reductive amination of a ketone intermediate (e.g., 7-acetyl derivative) or alkylation with ethylamine precursors is recommended. Key intermediates include:

  • 3,4-Dihydro-2H-1,4-benzoxazin-3-one core : Synthesized via cyclization of o-aminophenol derivatives with carbonyl compounds .
  • Ethyl-substituted intermediates : Alkylation at the 2-position using ethyl halides or via Friedel-Crafts-like reactions .

Methodological considerations:

  • Use Lewis acids (e.g., Cu(I)) for intramolecular C-N cyclization to stabilize the aminoethyl group .
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should be prioritized?

  • NMR :
    • ¹H NMR : Look for signals at δ 4.2–4.5 ppm (methylene protons adjacent to the oxazinone oxygen) and δ 1.2–1.4 ppm (ethyl group protons) .
    • ¹³C NMR : Peaks at ~165 ppm (carbonyl carbon) and 50–60 ppm (methylene carbons in the oxazinone ring) .
  • X-ray crystallography : Resolve stereochemistry of the 1-aminoethyl group and confirm ring conformation (e.g., boat vs. chair) .
  • MS (ESI+) : Molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl or aminoethyl groups) .

Advanced: How can researchers optimize the yield of this compound when introducing the 1-aminoethyl substituent, considering steric and electronic factors?

  • Steric hindrance mitigation : Use bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amine to prevent undesired side reactions during alkylation .
  • Electronic effects : Activate the carbonyl group of the oxazinone ring via protonation (e.g., HCl in dioxane) to enhance nucleophilic attack by ethylamine derivatives .
  • Catalytic systems : Employ Pd/C or Raney Ni for reductive amination of 7-acetyl intermediates, optimizing H₂ pressure (1–3 atm) and temperature (50–70°C) .

Table 1 : Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.60–70°C↑ 20–30%
Catalyst Loading5–10% Pd/C↑ 15%
Amine Equivalents1.2–1.5 eqMinimize byproducts

Advanced: What experimental strategies are recommended to assess the compound's stability under varying pH and temperature conditions, based on decomposition kinetics of analogous benzoxazinones?

  • pH-dependent stability :
    • Prepare buffered solutions (pH 5–8) and monitor degradation via UV-Vis (λmax ~270 nm for benzoxazinones) or LC-MS .
    • Expect rapid decomposition at pH >7 (half-life <6 hours at 28°C) due to hydroxide ion attack on the oxazinone ring .
  • Thermal stability :
    • Conduct accelerated stability studies (40–80°C) and calculate activation energy (Ea) using Arrhenius plots. For DIMBOA analogs, Ea ≈24–28 kcal/mol .
  • Stabilization strategies : Lyophilize the compound or store in anhydrous DMSO at -20°C .

Advanced: How does the presence of the 1-aminoethyl group influence the compound's bioactivity compared to other benzoxazin-3-one derivatives, and what receptor binding assays are appropriate?

  • Bioactivity modulation : The 1-aminoethyl group enhances hydrogen-bonding potential, improving affinity for targets like mineralocorticoid receptors (MRs). Compare to DIMBOA (plant defense) or MR antagonists (e.g., compound 14n in ).
  • Assays :
    • Radioligand displacement : Use ³H-aldosterone for MR binding studies .
    • Functional assays : Measure MR antagonism in HEK293 cells transfected with MR-luciferase reporters .
  • Selectivity screening : Test against related receptors (e.g., glucocorticoid, androgen) to confirm specificity .

Advanced: In cases of contradictory antimicrobial activity data across studies, what methodological variables (e.g., assay conditions, microbial strains) should be systematically controlled?

  • Critical variables :
    • Microbial strains : Use standardized strains (e.g., Erwinia carotovora for plant pathogens) and validate via genomic sequencing .
    • Compound stability : Pre-test decomposition rates in growth media (e.g., LB broth) using LC-MS .
    • Inoculum density : Standardize to 10⁶ CFU/mL to ensure consistent lag-phase measurements .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., ampicillin) and account for solvent effects (e.g., DMSO <1% v/v) .

Table 2 : Key Variables in Antimicrobial Assays

VariableRecommended ControlImpact on Activity
pH of medium6.0–6.5↓ Degradation
Incubation time12–18 hours↑ Detectable effect
Compound purity≥95% (HPLC)↓ False negatives

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
Reactant of Route 2
7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

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